molecular formula C14H20ClNO3 B14679076 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide CAS No. 33760-10-0

2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide

Cat. No.: B14679076
CAS No.: 33760-10-0
M. Wt: 285.76 g/mol
InChI Key: BZEHNKYIUXOJCU-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylbutylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amides, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide is unique due to its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

33760-10-0

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

2-chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide

InChI

InChI=1S/C14H20ClNO3/c1-18-12-7-6-11(9-13(12)19-2)5-3-4-8-16-14(17)10-15/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,17)

InChI Key

BZEHNKYIUXOJCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCCNC(=O)CCl)OC

Origin of Product

United States

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